1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside

Vue d'ensemble

Description

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is a highly esteemed molecule within the biomedicine domain due to its promising prospects for therapeutic innovations . This pivotal compound is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies .

Synthesis Analysis

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside involves complex chemical reactions . The compound is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .Molecular Structure Analysis

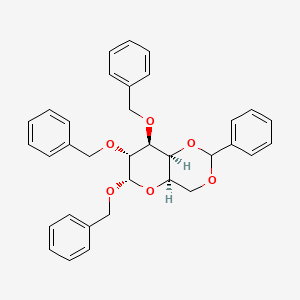

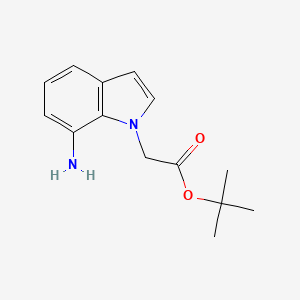

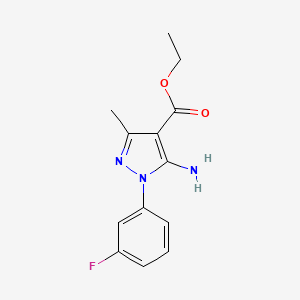

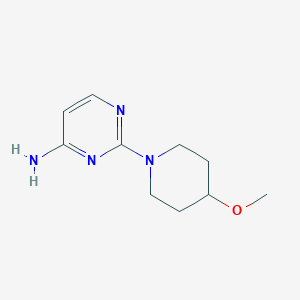

The molecular structure of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside consists of a 4,6-O-benzylidene-glucopyranose moiety which has the 4-OH and 6-OH groups of the glucopyranose protected by glycosidic bonding to a benzylic carbon, forming a benzyl acetal . The other OH groups of the glucopyranose ring are also protected with three acetate groups .Chemical Reactions Analysis

The compound is involved in complex chemical reactions. For instance, acid-catalysed cyclisation of prop-1’-enyl 4,6-O-benzylidene-a-D-galactopyranoside gave 4,6-O-benzylidene-1,2-O-propylidene-D-galactose .Physical And Chemical Properties Analysis

The molecular formula of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside is C34H34O6, and its molecular weight is 538.63 . The compound’s IUPAC name is (4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .Applications De Recherche Scientifique

Catalysis and Intermediate Formation The compound has also been reported as a key intermediate in various synthetic pathways. For example, it was used in the bromodimethylsulfonium bromide-catalyzed synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside, which is crucial for the preparation of 2,3- and 2,6-dideoxy galactopyranosides (Ding et al., 2012).

Chiral Crown Ethers Synthesis The compound was instrumental in synthesizing chiral crown ethers based on galactopyranosides. This involved a series of sophisticated steps, including intramolecular transglycosidation, etherification, and cyclization, highlighting its versatility in creating complex organic structures (Faltin et al., 2002).

Regioselectivity in Synthesis Its derivatives have been utilized to achieve regioselectivity in various chemical reactions, such as C-2-O-acrylation and metacrylation of monosaccharides, demonstrating its utility in obtaining specific product configurations (Namazi & Sharifzadeh, 2005).

Biological and Medicinal Research

Glycosylation Studies The compound and its derivatives have been used extensively in the study of glycosylation processes. For instance, studies have explored its use in synthesizing various sulfoforms of trisaccharides, serving as probes for understanding the biosynthesis and sorting of proteoglycans (Thollas & Jacquinet, 2004). This highlights its significance in understanding complex biological processes.

Orientations Futures

Given its promising prospects for therapeutic innovations, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside holds immense merit within the biomedicine domain . It is expected to continue playing a pivotal role in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used as pharmaceutical intermediates in the synthesis of derivatives for the treatment of various diseases .

Mode of Action

It is known that protected carbohydrate hemiacetals like this compound can be converted into glycosyl donors or used as substrates for nucleophilic addition reactions .

Biochemical Pathways

It is known that similar compounds can be involved in various biochemical reactions, including the formation of glycosidic bonds .

Result of Action

It is known that similar compounds can play a role in various biochemical reactions, potentially leading to various cellular effects .

Propriétés

IUPAC Name |

(4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-NYJKYYEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)